molecular formula C58H90O26 B8235512 Soyasaponin Ae

Soyasaponin Ae

Cat. No.: B8235512
M. Wt: 1203.3 g/mol
InChI Key: ONYGLIKHHLDSEF-IBLRKXDLSA-N
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Description

Soyasaponin Ae is a triterpenoid glycoside found in soybeans (Glycine max) and other legumes. It belongs to the group A soyasaponins, which are characterized by their glycosylation at the C-3 and C-22 positions of the oleanane-type aglycone, soyasapogenol A. Soyasaponins are known for their diverse biological activities, including antioxidative, anti-inflammatory, and cholesterol-lowering properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of soyasaponin Ae typically involves the extraction of soyasaponins from soybean seeds followed by hydrolysis to obtain the aglycone, soyasapogenol A. Acid hydrolysis in anhydrous methanol is commonly used to achieve high recovery of soyasapogenols without producing artifacts . The glycosylation of soyasapogenol A at the C-3 and C-22 positions is then carried out using specific glycosyltransferases.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from soybean seeds using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Soyasaponin Ae undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Hydrolysis: Acid hydrolysis can break down this compound into its aglycone, soyasapogenol A, and sugar moieties.

    Glycosylation: The addition of sugar moieties to soyasapogenol A to form this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid in methanol.

    Glycosylation: Enzymatic glycosylation using glycosyltransferases.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Soyasaponin Ae exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Soyasaponin Ae is unique among soyasaponins due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its specific biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGLIKHHLDSEF-IBLRKXDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H90O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317259
Record name Soyasaponin Ae
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117230-34-9
Record name Soyasaponin Ae
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117230-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyasaponin Ae
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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